2-Chloro-6,8-dimethyl-3-phenylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Organic Synthesis and Advanced Chemical Sciences
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a structure of paramount importance in the chemical sciences. organic-chemistry.org Its derivatives are integral to numerous natural products, particularly alkaloids, and form the core of a multitude of synthetic compounds with significant applications. benthamdirect.comnih.gov In medicinal chemistry, the quinoline ring is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. benthamdirect.comchemijournal.com Many commercially successful drugs for treating malaria, cancer, and bacterial infections feature this heterocyclic system. organic-chemistry.org
Beyond pharmaceuticals, quinoline derivatives are crucial in materials science, where their unique photophysical and electronic properties are harnessed for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. benthamdirect.com In organic synthesis, the quinoline system serves as a versatile building block, and its functionalization at various positions allows for the construction of complex molecular architectures. benthamdirect.com The reactivity of the quinoline ring can be finely tuned through the introduction of different substituents, enabling a wide array of chemical transformations. researchgate.net
Historical Context of Quinoline Synthesis Methodologies
The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. benthamdirect.com However, the ability to synthesize these molecules in the laboratory unlocked their true potential. The late 19th century saw the development of several foundational, named reactions for quinoline synthesis that are still recognized today.
The Skraup synthesis, reported in 1880, was one of the first and involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. thieme-connect.com Shortly after, the Doebner-von Miller reaction provided an alternative route using anilines and α,β-unsaturated carbonyl compounds. thieme-connect.comwikipedia.org Another key early method is the Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group. thieme-connect.comwikipedia.org These classical methods were instrumental in providing access to the basic quinoline framework and its simpler derivatives.
Evolution of Synthetic Strategies for Substituted Quinoline Derivatives
While the classical methods laid the groundwork, the demand for increasingly complex and precisely substituted quinolines for drug discovery and materials science has driven a continuous evolution in synthetic strategies. researchgate.netresearchgate.net Early methods often required harsh conditions, such as high temperatures and strong acids, and offered limited control over regioselectivity. wikipedia.orgtandfonline.com
Modern synthetic chemistry has introduced a host of more sophisticated and milder techniques. Transition-metal-catalyzed cross-coupling reactions, for example, have become a powerful tool for functionalizing pre-formed quinoline rings. nih.gov More recently, strategies based on direct C-H bond activation have emerged as a highly efficient and atom-economical way to introduce new substituents onto the quinoline scaffold. researchgate.net Concurrently, there has been a significant push towards "green" chemistry, leading to the development of syntheses that use environmentally benign catalysts and solvents, or that proceed under microwave irradiation to reduce reaction times and energy consumption. benthamdirect.comtandfonline.com These advanced methodologies provide chemists with unprecedented control over the structure of quinoline derivatives, enabling the synthesis of complex targets that were previously inaccessible. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
1031928-16-1 |
|---|---|
Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
2-chloro-6,8-dimethyl-3-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)16-14(9-11)10-15(17(18)19-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
JVASIWMACQVAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 2 Chloro 6,8 Dimethyl 3 Phenylquinoline
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the C2 position of the quinoline (B57606) ring is the most reactive site for nucleophilic substitution. This enhanced reactivity is a well-documented characteristic of 2-haloquinolines, where the electronegative ring nitrogen facilitates the displacement of the halide. researchgate.net The reaction typically proceeds via an addition-elimination (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atom stabilizes the intermediate Meisenheimer-like complex, making the substitution more facile than in corresponding chlorobenzenes.
In synthetic applications, the chlorine atom in 2-chloroquinolines is readily displaced by a variety of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. nih.gov For instance, reactions with alkoxides (e.g., sodium methoxide) yield 2-alkoxyquinolines, while reactions with amines or anilines produce 2-aminoquinoline (B145021) derivatives. cdnsciencepub.com Similarly, treatment with thiols or thiolate anions affords 2-thioquinolines.
Studies on analogous 2-chloroquinolines demonstrate that these substitution reactions can be catalyzed by acids or bases and are influenced by the nature of the nucleophile and the substituents on the quinoline ring. researchgate.net For example, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) has been studied under various conditions to yield 2-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net The presence of the electron-donating methyl groups at the C6 and C8 positions in 2-Chloro-6,8-dimethyl-3-phenylquinoline would be expected to slightly decrease the reactivity of the C2 position towards nucleophiles compared to unsubstituted 2-chloroquinoline (B121035), due to their electron-releasing inductive effect.
Table 1: Examples of Nucleophilic Substitution on the 2-Chloroquinoline Scaffold (Based on reactivity of analogous compounds)
| Nucleophile | Reagent Example | Product Type | Reference |
| Oxygen | Sodium Methoxide | 2-Methoxyquinoline | researchgate.net |
| Nitrogen | 2-Aminoethanol | 2-(Quinolin-2-ylamino)ethanol | cdnsciencepub.comcdnsciencepub.com |
| Nitrogen | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline | researchgate.net |
| Sulfur | Thiourea | Quinoline-2-thione | mdpi.com |
| Carbon | Nitrile-stabilized carbanions | 2-Alkylquinoline | acs.org |
Transformations Involving Alkyl (Methyl) Substituents
The two methyl groups at the C6 and C8 positions are generally less reactive than the other functional groups in the molecule. However, under specific conditions, they can undergo transformations typical of alkylarenes. These reactions often require harsh conditions or specific catalytic systems.
Potential transformations include:
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially oxidize the methyl groups to carboxylic acids. This would lead to the formation of 2-chloro-3-phenylquinoline-6,8-dicarboxylic acid. The selectivity between the C6 and C8 methyl groups would depend on the specific reaction conditions.
Halogenation: Radical halogenation, typically initiated by UV light or a radical initiator, could introduce a halogen (e.g., bromine) at the benzylic position of the methyl groups, forming (halomethyl)quinoline derivatives.
Condensation: While less common for such positions on a quinoline ring, if activated, these methyl groups could potentially undergo condensation reactions with aldehydes or other electrophiles in the presence of a strong base. mdpi.com
It is important to note that specific studies detailing the reactivity of the methyl groups on this compound are not widely available, and these proposed reactions are based on the general reactivity of methyl-substituted aromatic systems.
Reactions at the Quinoline Nitrogen Atom (e.g., N-oxidation, alkylation)
The lone pair of electrons on the quinoline nitrogen atom allows it to act as a base and a nucleophile, enabling reactions like N-oxidation and N-alkylation.
N-oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or dimethyldioxirane (B1199080) (DMDO). researchgate.net The resulting this compound N-oxide is a valuable intermediate itself. The N-oxide functionality activates the quinoline ring for further transformations, particularly for electrophilic substitution at the C4 position and for C-H functionalization at the C2 and C8 positions. researchgate.netmdpi.com
N-alkylation: The quinoline nitrogen can be alkylated to form a quaternary quinolinium salt. This reaction is typically achieved using alkyl halides (e.g., methyl iodide) or other alkylating agents. cdnsciencepub.comuw.edu The resulting quinolinium salts exhibit altered solubility and electronic properties and can be used in further synthetic steps. The electron-withdrawing effect of the C2-chloro substituent would decrease the nucleophilicity of the quinoline nitrogen, potentially requiring more forcing conditions for alkylation compared to quinolines bearing electron-donating groups at C2.
Table 2: Reactions at the Quinoline Nitrogen (Based on general quinoline chemistry)
| Reaction Type | Reagent Example | Product |
| N-Oxidation | Dimethyldioxirane (DMDO) | This compound N-oxide |
| N-Alkylation | Methyl Iodide | 2-Chloro-1,6,8-trimethyl-3-phenylquinolinium iodide |
Reactivity of the Phenyl Substituent
The phenyl group at the C3 position can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The reactivity of this ring is influenced by the attached quinoline moiety, which acts as a deactivating group through its inductive effect. The substitution pattern on the phenyl ring will be directed to the ortho- and para-positions relative to the C3-quinoline linkage, although the deactivation may necessitate harsh reaction conditions.
For example, nitration would likely yield a mixture of 2-chloro-6,8-dimethyl-3-(nitrophenyl)quinolines. The precise ratio of ortho, meta, and para isomers would depend on the specific reagents and conditions used. Studies on other 2-phenylquinoline (B181262) systems are used to predict this behavior. nih.govresearchgate.net
Utilization of this compound as a Synthetic Building Block for Complex Molecules
The multiple reactive sites on this compound make it a valuable starting material for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems and poly-functionalized quinolines.
The reactivity of the C2-chloro position is most commonly exploited. By displacing the chlorine with a bifunctional nucleophile, subsequent intramolecular cyclization can lead to the formation of novel fused ring systems. For example, reacting the parent compound with a nucleophile containing a secondary functional group (e.g., an amino alcohol) can serve as the first step towards building more elaborate structures. cdnsciencepub.com
Furthermore, derivatives of this compound, such as the corresponding 3-carboxaldehyde, are extremely versatile. Although the direct conversion is not detailed, such an aldehyde could theoretically be obtained from a precursor like 2-chloro-3-(chloromethyl)-6,8-dimethylquinoline. This aldehyde derivative could then participate in a wide array of transformations:
Condensation Reactions: Reaction with active methylene (B1212753) compounds or amines can form Schiff bases or Knoevenagel condensation products, which are precursors to other heterocycles. nih.gov
Cycloaddition Reactions: The derived Schiff bases can undergo cycloaddition with reagents like chloroacetyl chloride to form azetidinones (β-lactams). nih.gov
Multicomponent Reactions: The aldehyde can be used in one-pot multicomponent reactions to build complex molecules like thiazolidinones or tetrahydrodibenzo[b,g] researchgate.netnih.govnaphthyridines. nih.gov
A direct example from a closely related structure involves the use of 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline (B1349681) to synthesize ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, demonstrating how the quinoline core can be incorporated into larger, more complex molecules. nih.gov
Advanced Spectroscopic Characterization of 2 Chloro 6,8 Dimethyl 3 Phenylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed structural map can be constructed.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. For 2-Chloro-6,8-dimethyl-3-phenylquinoline (C₁₇H₁₄ClN), the expected spectra would reveal distinct signals corresponding to each unique proton and carbon.
¹H NMR Analysis: The proton NMR spectrum is anticipated to show signals in the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region (typically δ 2.0-3.0 ppm).
Aromatic Protons: Signals corresponding to the protons on the quinoline (B57606) core (H-4, H-5, H-7) and the phenyl ring would be observed. The proton at the C4 position is expected to appear as a singlet, while the protons at C5 and C7 would likely appear as singlets or narrow doublets due to meta-coupling. The five protons of the phenyl group at position 3 would exhibit complex splitting patterns (multiplets) in the aromatic region.
Methyl Protons: Two distinct singlets are expected for the two methyl groups at positions C6 and C8, as their chemical environments are different. These would likely appear in the δ 2.4-2.7 ppm range.
¹³C NMR Analysis: Given the molecule's lack of symmetry, the ¹³C NMR spectrum is expected to display 17 unique signals for the 17 carbon atoms.
The carbon atom bonded to the chlorine (C2) would be significantly influenced by the electronegative halogen, shifting its signal downfield.
Aromatic carbons would appear in the typical range of δ 120-150 ppm.
The quaternary carbons (C6, C8, C8a, C4a, and the phenyl carbon attached to C3) would generally show weaker signals compared to the protonated carbons.
The carbons of the two methyl groups would have characteristic signals in the upfield region of the spectrum (δ 20-25 ppm). The analysis of similar quinoline structures helps in the provisional assignment of these shifts. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 2 | - | ~151.0 |
| 3 | - | ~136.0 |
| 4 | Singlet, ~8.1 | ~148.0 |
| 4a | - | ~128.0 |
| 5 | Singlet, ~7.8 | ~127.5 |
| 6 | - | ~135.0 |
| 6-CH₃ | Singlet, ~2.5 | ~21.0 |
| 7 | Singlet, ~7.5 | ~129.0 |
| 8 | - | ~137.0 |
| 8-CH₃ | Singlet, ~2.6 | ~18.0 |
| 8a | - | ~146.0 |
| Phenyl C1' | - | ~139.0 |
| Phenyl C2'/C6' | Multiplet, ~7.4-7.6 | ~129.5 |
| Phenyl C3'/C5' | Multiplet, ~7.4-7.6 | ~128.8 |
| Phenyl C4' | Multiplet, ~7.4-7.6 | ~130.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, DEPT)
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be crucial for establishing the correlations between the adjacent protons within the phenyl ring. It would also confirm the absence of coupling for the singlets corresponding to H-4, H-5, and H-7. The use of COSY is a standard technique in the characterization of such quinoline derivatives. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) couplings between protons and carbons (¹H-¹³C). This allows for the connection of different fragments of the molecule. Key expected correlations would include:
Correlations from the methyl protons (6-CH₃ and 8-CH₃) to the adjacent quaternary carbons (C6 and C8) and other nearby carbons on the quinoline ring.
Correlations from the H-4 proton to carbons C2, C3, C4a, and C5.
Correlations from the phenyl protons to the quinoline carbons C2 and C3, definitively placing the phenyl group at the C3 position. The HMBC technique has been successfully used to determine the structure of related formylquinolines. researchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups (of which there are none in this molecule). A DEPT-90 spectrum would only show signals for CH groups. This technique helps in the definitive assignment of the carbon signals identified in the broadband-decoupled ¹³C spectrum. researchgate.net
Solvent Effects on NMR Spectroscopic Data
The choice of solvent can influence the chemical shifts observed in NMR spectra. Common deuterated solvents for this type of analysis include chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). researchgate.netresearchgate.net The polarity of the solvent can affect the electron shielding around the nuclei. Aromatic compounds, in particular, can experience shifts in their proton and carbon signals due to interactions (like π-stacking) with aromatic solvents or through differing solvation of the molecule. Therefore, reporting the solvent used is critical for the reproducibility of spectroscopic data.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint based on the functional groups present.
The IR and Raman spectra of this compound would be characterized by several key absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations from the quinoline and phenyl rings are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups would appear just below 3000 cm⁻¹ (around 2850-2980 cm⁻¹). researchgate.net
C=C and C=N Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the fused aromatic quinoline system and the phenyl ring would be observed in the 1450-1650 cm⁻¹ region. scielo.brrsc.org
C-Cl Stretching: A moderately strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic rings would be present in the 1000-1300 cm⁻¹ and 750-1000 cm⁻¹ regions, respectively. researchgate.net
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 |
| Aliphatic C-H Stretch | 2850-2980 |
| C=N/C=C Ring Stretch | 1450-1650 |
| C-H Bending (In-plane) | 1000-1300 |
| C-H Bending (Out-of-plane) | 750-1000 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₇H₁₄ClN), the molecular weight is 267.76 g/mol .
The mass spectrum, likely obtained via a technique like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), would show:
Molecular Ion Peak (M⁺): A prominent peak at m/z 267.
Isotope Peak (M+2): A characteristic feature for chlorine-containing compounds is the presence of an M+2 peak at m/z 269, with an intensity that is approximately one-third of the molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule. researchgate.net
Fragmentation Pattern: The fragmentation of the molecular ion can provide evidence for the structure. Expected fragmentation pathways include:
Loss of a chlorine radical (M - 35), resulting in a fragment at m/z 232.
Loss of HCl (M - 36), leading to a fragment at m/z 231.
Loss of a methyl radical (M - 15) from one of the methyl groups, giving a fragment at m/z 252.
Cleavage of the phenyl group (M - 77), resulting in a fragment at m/z 190. Analysis of related quinoline structures has shown fragmentation patterns involving the loss of substituents from the quinoline core. researchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z |
| [M]⁺ | 267 |
| [M+2]⁺ | 269 |
| [M-Cl]⁺ | 232 |
| [M-HCl]⁺ | 231 |
| [M-CH₃]⁺ | 252 |
| [M-C₆H₅]⁺ | 190 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems. The spectrum of this compound is expected to be dominated by strong absorptions due to π → π* transitions within its extended aromatic system.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including the connectivity of its atoms and its conformation in the solid state. However, specific experimental data from a single-crystal X-ray diffraction analysis of this compound is not available in the public domain based on the conducted searches.
Crystal System and Unit Cell Parameters
The analysis of the diffraction pattern from a single crystal of this compound would reveal its crystal system and the dimensions of its unit cell. The crystal system (e.g., monoclinic, triclinic, orthorhombic) describes the symmetry of the crystal lattice. The unit cell parameters consist of the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). This fundamental data defines the repeating volume in which the molecules are arranged.
Table 1: Crystal System and Unit Cell Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
No published crystallographic data were found for this compound.
Molecular Geometry: Planarity of Ring Systems, Bond Lengths, and Dihedral Angles
Table 2: Selected Bond Lengths and Dihedral Angles for this compound
| Feature | Value |
|---|---|
| Dihedral Angle (Quinoline-Phenyl) | Data not available |
| C2-Cl Bond Length (Å) | Data not available |
| C3-C(Phenyl) Bond Length (Å) | Data not available |
No published crystallographic data were found for this compound.
Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π Stacking, C-H…π Interactions)
The way molecules of this compound arrange themselves in the crystal lattice is directed by various non-covalent intermolecular interactions. A crystallographic study would elucidate these interactions, which are fundamental to the stability of the crystal structure. Given the aromatic nature of the compound, it is probable that π-π stacking interactions between the quinoline and/or phenyl rings of adjacent molecules would be a significant feature of the crystal packing. Additionally, C-H…π interactions, where a hydrogen atom from a methyl group or an aromatic ring interacts with the electron cloud of a nearby aromatic system, would likely be observed. Other potential interactions could include weak hydrogen bonds involving the chlorine atom.
Table 3: Intermolecular Interactions in Crystalline this compound
| Interaction Type | Distance/Geometry |
|---|---|
| π-π Stacking | Data not available |
| C-H…π Interactions | Data not available |
No published crystallographic data were found for this compound.
Computational Chemistry and Theoretical Investigations of 2 Chloro 6,8 Dimethyl 3 Phenylquinoline
Density Functional Theory (DFT) Calculations for Molecular Optimization
There is no published research detailing the DFT-based molecular optimization of 2-Chloro-6,8-dimethyl-3-phenylquinoline. Such a study would typically involve:
Noncovalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis
Specific Hirshfeld surface analysis and NCI analysis for this compound have not been documented. This type of analysis is crucial for understanding the nature and significance of intermolecular forces within a crystal lattice. For related quinoline (B57606) compounds, Hirshfeld analysis has been used to quantify contacts like H⋯H, C⋯H, and Cl⋯H, which govern the crystal packing. researchgate.netnih.govnih.gov
Theoretical Spectroscopic Data Prediction and Validation (e.g., NMR, IR, UV-Vis)
No theoretical predictions of the NMR, IR, and UV-Vis spectra for this compound are available in the literature. This process would involve calculating the magnetic shielding, vibrational frequencies, and electronic transition energies and comparing them with experimental data to validate the computational model.
Analysis of Non-Linear Optical (NLO) Properties
A computational investigation into the non-linear optical properties, such as polarizability and hyperpolarizability, of this compound has not been reported. These properties are of interest for applications in materials science and optoelectronics.
Thermodynamic Properties and Stability Studies
There are no available studies on the calculated thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) or the thermal stability of this compound under different conditions.
Advanced Applications of 2 Chloro 6,8 Dimethyl 3 Phenylquinoline in Chemical Science
Role in Material Science and Organic Optoelectronics
The field of organic electronics leverages molecules with specific photophysical properties to create devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Polysubstituted quinolines, particularly those with aryl groups that extend the π-conjugated system, are of great interest for these applications. mdpi.com The 3-phenylquinoline (B3031154) core within 2-Chloro-6,8-dimethyl-3-phenylquinoline provides a rigid, planar structure with inherent fluorescence capabilities. mdpi.com
Research on analogous 4,6,8-triarylquinoline-3-carbaldehydes demonstrates that the quinoline (B57606) framework can act as a donor-π-acceptor system, which is fundamental for creating materials with desirable electronic and photophysical properties. mdpi.comresearchgate.net The introduction of aryl substituents is a key strategy for tuning the absorption and emission spectra of these materials. For instance, studies on styrylquinoline derivatives show they function as dyes with enhanced photo- and electroluminescent properties. mdpi.com The phenyl group at the C-3 position, combined with the dimethyl-substituted quinoline ring, establishes an extended π-conjugation that is expected to exhibit significant absorption and emission in the UV-visible range.
The photophysical properties of such systems are highly sensitive to their chemical environment and substitution patterns. For example, the fluorescence and absorption maxima can be shifted by altering the electron-donating or electron-withdrawing nature of substituents on the aromatic rings. While specific data for this compound is not extensively reported, the properties of similar chalcones and triarylquinolines provide insight into its potential.
Table 1: Illustrative Photophysical Properties of Substituted Quinoline Derivatives Data extracted from studies on analogous compounds to illustrate potential characteristics.
| Compound Structure (Analog) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Source |
|---|---|---|---|---|
| 4,6,8-triphenylquinoline-3-carbaldehyde | 291 | 525 | - | researchgate.net |
| 2-(morpholine)quinolin-3-yl chalcone | 277 | 568 | 0.7 | nih.gov |
Development as Chemical Probes and Intermediates for Complex Molecular Architectures
The true synthetic value of this compound lies in the reactivity of its C-2 chloro substituent. The chlorine atom on the electron-deficient pyridine (B92270) ring of the quinoline system is an excellent leaving group, making the compound a versatile intermediate for constructing more complex molecules. rsc.orgresearchgate.net This position is highly susceptible to nucleophilic aromatic substitution and is a prime site for transition metal-catalyzed cross-coupling reactions.
Numerous studies on 2-chloroquinoline-3-carbaldehydes—a closely related class of compounds—showcase the synthetic utility of the 2-chloro group. It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of new derivatives. nih.govchemijournal.com Furthermore, it is an ideal substrate for powerful C-C and C-N bond-forming reactions such as:
Suzuki-Miyaura Coupling: Reacting with boronic acids to introduce new aryl or vinyl groups. researchgate.net
Sonogashira Coupling: Reacting with terminal alkynes to create 2-alkynylquinolines. rsc.org
Buchwald-Hartwig Amination: Forming C-N bonds with various amines.
This synthetic flexibility allows this compound to serve as a foundational building block for larger, multi-component molecular architectures. For example, a related compound, 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline (B1349681), has been used to synthesize complex quinolinylquinoline structures. nih.gov The ability to precisely and efficiently modify the quinoline core makes it a valuable precursor for developing new chemical probes, where a fluorescent core (the phenylquinoline) can be linked to a specific recognition element.
Applications in Dye and Pigment Chemistry
The structural characteristics of this compound are highly relevant to the design of organic dyes and pigments. The extended π-system spanning the phenyl ring and the quinoline core forms a chromophore, the part of a molecule responsible for its color. The absorption of light by this system can be finely tuned by chemical modification.
The principles of dye chemistry often rely on creating intramolecular charge-transfer (ICT) character within a molecule. nih.gov This is typically achieved by incorporating electron-donating groups and electron-accepting groups into a conjugated system. In this compound, the quinoline nucleus is relatively electron-deficient. The reactivity of the C-2 chlorine atom allows for the strategic introduction of strong electron-donating groups (like amino or alkoxy groups), which would create a potent "push-pull" system across the molecular backbone. Such a modification would be expected to shift the absorption wavelength into the visible spectrum, resulting in a colored compound.
Furthermore, the inherent fluorescence of the phenylquinoline core is a key feature for developing fluorescent dyes. researchgate.net By modifying the substituents, the emission wavelength and quantum yield can be optimized for applications in bioimaging, sensors, or as components in fluorescent materials. nih.gov The planarity of the quinoline system promotes strong intermolecular π–π stacking interactions, a property that is often crucial for the performance of solid-state pigments. researchgate.net
Exploration in Catalysis and Reaction Design (as a ligand or structural scaffold)
In the field of catalysis, rigid, nitrogen-containing heterocyclic compounds are widely used as ligands for transition metals. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center. Bidentate ligands, such as bipyridines, are particularly important in catalysis, and multidentate ligands based on quinoline are also highly effective. acs.org
While this compound is a monodentate ligand in its native form, its C-2 chloro group provides a convenient anchor point for synthesizing more complex multidentate ligands. For instance, the chlorine could be substituted with another heterocyclic group containing a donor atom (e.g., another pyridine or an imidazole), creating a bidentate ligand. The steric bulk provided by the dimethyl and phenyl groups can be used to control the coordination environment around the metal center, influencing the selectivity and activity of the resulting catalyst.
The rigid quinoline framework also makes it an attractive scaffold in organocatalysis. acs.org Organocatalysts often require a well-defined three-dimensional structure to achieve high stereoselectivity. The planarity and rigidity of the phenylquinoline core can serve as a structural foundation for positioning catalytically active functional groups in a precise spatial arrangement. For example, an organocatalytic moiety could be attached via the C-2 position to leverage the defined geometry of the quinoline backbone.
Future Research Directions
Development of Novel and Highly Efficient Synthetic Routes for Specific Isomers and Derivatizations
The synthesis of 2-Chloro-6,8-dimethyl-3-phenylquinoline is not explicitly detailed in the current literature, presenting an opportunity for the development of novel and efficient synthetic pathways. A plausible and efficient route would likely involve a multi-step synthesis, which can be optimized for yield, purity, and scalability.
A proposed synthetic approach could begin with the Vilsmeier-Haack reaction , a powerful method for the formylation and cyclization of activated aromatic compounds. wikipedia.orgijpcbs.comorganic-chemistry.org Starting from N-(2,4-dimethylphenyl)acetamide, treatment with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) is expected to yield the key intermediate, 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (B2807916) . nih.govorientjchem.org This reaction is known to be effective for N-arylacetamides, particularly those bearing electron-donating groups like methyl substituents, which facilitate the cyclization process.
The subsequent introduction of the phenyl group at the C-3 position could be achieved through a Suzuki-Miyaura cross-coupling reaction . nih.gov This would first require the conversion of the aldehyde in the intermediate to a halide (e.g., bromide or iodide) to facilitate the palladium-catalyzed coupling with phenylboronic acid. The reactivity of halogens in Suzuki couplings generally follows the trend I > Br > Cl. nih.gov
Future research could focus on optimizing this pathway, perhaps through the development of a one-pot synthesis to improve efficiency and reduce waste. Microwave-assisted synthesis could also be explored to shorten reaction times and potentially improve yields. nih.gov
Table 1: Proposed Synthetic Route and Potential Optimizations
| Step | Reaction | Starting Material | Reagents | Product | Potential for Optimization |
| 1 | Vilsmeier-Haack Reaction | N-(2,4-dimethylphenyl)acetamide | POCl₃, DMF | 2-chloro-6,8-dimethylquinoline-3-carbaldehyde | Microwave-assisted reaction to reduce reaction time. |
| 2 | Halogenation | 2-chloro-6,8-dimethylquinoline-3-carbaldehyde | e.g., N-Bromosuccinimide (NBS) | 3-bromo-2-chloro-6,8-dimethylquinoline | Optimization of halogenating agent and reaction conditions. |
| 3 | Suzuki-Miyaura Coupling | 3-bromo-2-chloro-6,8-dimethylquinoline | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | This compound | Screening of palladium catalysts and ligands for higher yields and turnover numbers. researchgate.net |
| Overall | One-Pot Synthesis | N-(2,4-dimethylphenyl)acetamide | Vilsmeier reagent, then in-situ modification and Suzuki reagents | This compound | Development of a telescoped or one-pot procedure to minimize intermediate isolation steps. |
Investigation of Undiscovered Reactivity Pathways and Mechanistic Insights
The reactivity of this compound is largely unexplored, but can be predicted based on the chemistry of related 2-chloroquinolines. The C2-chloro substituent is expected to be the most reactive site for nucleophilic aromatic substitution (SNAr) . mdpi.comnih.gov The electron-withdrawing nature of the quinoline (B57606) nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.
Future research should investigate the substitution of the C2-chloro group with a variety of nucleophiles, including:
O-nucleophiles: Alkoxides and phenoxides to form ether derivatives.
N-nucleophiles: Primary and secondary amines to generate 2-aminoquinoline (B145021) derivatives, which are themselves valuable scaffolds in medicinal chemistry.
S-nucleophiles: Thiols and thiophenoxides to produce thioethers.
The reaction conditions for these substitutions, including solvent, temperature, and the potential need for catalysis, would need to be systematically studied. The mechanism of these SNAr reactions, proceeding through a Meisenheimer-like intermediate, could be investigated through kinetic studies and computational modeling.
Beyond the C2 position, other reactivity pathways could be explored:
Cross-coupling reactions: The C2-chloro group can also participate in other palladium-catalyzed cross-coupling reactions, such as Sonogashira, Buchwald-Hartwig, and Stille couplings, to introduce a wide array of functional groups.
Reactions on the aromatic rings: The phenyl and dimethyl-substituted benzene (B151609) rings could undergo electrophilic substitution, although the conditions would need to be carefully controlled to avoid side reactions. The directing effects of the substituents would dictate the regioselectivity of such reactions.
N-Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide, which can alter the electronic properties and reactivity of the entire ring system.
Table 2: Predicted Reactivity of this compound
| Reaction Type | Reagent/Conditions | Expected Product | Research Focus |
| Nucleophilic Substitution (SNAr) | R-OH / Base | 2-alkoxy-6,8-dimethyl-3-phenylquinoline | Scope of alcohols, reaction optimization. |
| Nucleophilic Substitution (SNAr) | R₂NH | 2-(dialkylamino)-6,8-dimethyl-3-phenylquinoline | Library synthesis of amino derivatives. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2,3-diaryl-6,8-dimethylquinoline | Expansion to diverse aryl and heteroaryl groups. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 2-alkynyl-6,8-dimethyl-3-phenylquinoline | Synthesis of conjugated systems. |
| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide | Study of altered electronic properties and subsequent reactivity. |
Advanced Computational Modeling for Structure-Property Relationship Predictions in Materials Science
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the properties of this compound and its derivatives before their synthesis, saving significant time and resources. researchgate.netresearchgate.net Future research should leverage advanced computational models to establish clear structure-property relationships.
Key properties that can be modeled include:
Geometric Properties: Bond lengths, bond angles, and dihedral angles to understand the planarity and conformation of the molecule. The torsion angle between the quinoline and phenyl rings is of particular interest as it affects the extent of π-conjugation. researchgate.net
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the electronic and optical properties. researchgate.netresearchgate.net The HOMO-LUMO gap can indicate the potential for use in electronic devices.
Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra can aid in the characterization of the synthesized compounds. Time-dependent DFT (TD-DFT) can be used to simulate electronic transitions and predict absorption and emission wavelengths. researchgate.net
Non-Linear Optical (NLO) Properties: Calculations of polarizability and hyperpolarizability can suggest potential applications in NLO materials. researchgate.net
By systematically modifying the substituents on the quinoline and phenyl rings in silico, a database of properties can be generated. This data can then be used to identify candidate molecules with desired characteristics for specific applications in materials science.
Table 3: Hypothetical DFT-Predicted Properties of this compound (Note: These are estimated values based on related structures and should be confirmed by dedicated calculations.)
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | -5.8 to -6.2 eV | Relates to ionization potential and hole injection/transport properties. |
| LUMO Energy | -2.0 to -2.4 eV | Relates to electron affinity and electron injection/transport properties. |
| HOMO-LUMO Gap | 3.6 to 4.0 eV | Determines the intrinsic color and potential for UV-blue emission. |
| Dipole Moment | 2.5 to 3.5 D | Influences intermolecular interactions and solubility. |
| First Hyperpolarizability (β) | Moderate to high | Indicates potential for non-linear optical applications. |
Exploration of Structure-Property Relationships in Emerging Material Science Applications
The structural features of this compound make it an interesting candidate for applications in materials science, particularly in the field of organic electronics. Quinoline derivatives are well-known for their use in Organic Light-Emitting Diodes (OLEDs) as electron-transporting materials, host materials, or emitters, due to their good thermal stability and electron-deficient nature. mdpi.comuconn.edutandfonline.commdpi.comijcce.ac.ir
Future research should focus on synthesizing the title compound and its derivatives and evaluating their properties for OLED applications. The key structure-property relationships to explore are:
Influence of Substituents on Electronic Properties: The methyl groups on the quinoline core and potential substituents on the C3-phenyl ring will modulate the HOMO and LUMO energy levels. Electron-donating groups will raise the HOMO level, while electron-withdrawing groups will lower the LUMO level, allowing for the tuning of the band gap and emission color.
Role of the C2-Chloro Group: While the chloro group is electron-withdrawing, it also provides a reactive handle for further functionalization. Replacing the chlorine with other groups (e.g., amines, aryls) will significantly alter the electronic and photophysical properties.
Impact of the C3-Phenyl Group: The phenyl group extends the π-conjugation of the system. Its torsional angle with respect to the quinoline plane will be critical in determining the effective conjugation length and, consequently, the emission properties. Introducing substituents on this phenyl ring offers another avenue for property tuning.
Thermal and Morphological Stability: For use in OLEDs, materials must have high thermal stability (high glass transition temperature and decomposition temperature). The bulky nature of the dimethyl and phenyl groups may help to prevent crystallization in thin films, leading to more stable and efficient devices. mdpi.com
By systematically varying the substituents and studying the resulting changes in photoluminescence quantum yield, charge carrier mobility, and device performance (efficiency, lifetime, color purity), a comprehensive understanding of the structure-property relationships for this class of compounds can be developed.
Table 4: Structure-Property Relationships for Potential Material Applications
| Structural Feature | Property Influenced | Potential Application Impact |
| Quinoline Core | Electron transport, thermal stability | Base scaffold for electron transport layers (ETLs) or host materials in OLEDs. |
| C2-Chloro Group | Electron affinity, reactivity | Lowers LUMO for better electron injection; provides a site for derivatization to tune properties. |
| 6,8-Dimethyl Groups | Solubility, morphology, HOMO level | Improves processability and film-forming properties; slightly raises HOMO energy. |
| C3-Phenyl Group | π-conjugation, emission wavelength, steric hindrance | Extends conjugation for potential blue emission; influences molecular packing and thermal stability. |
Q & A
Q. What are the common synthetic routes for 2-Chloro-6,8-dimethyl-3-phenylquinoline, and how are intermediates characterized?
- Methodological Answer : A Vilsmeier-Haack reaction is frequently employed for introducing chloro and aldehyde groups into quinoline derivatives. For example, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive adduct that facilitates formylation and chlorination of precursor acetamides (e.g., N-(2-anisyl)acetamide) . Post-synthesis, intermediates are purified via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) and characterized using melting point analysis, NMR (¹H, ¹³C), and IR spectroscopy to confirm functional groups and regioselectivity .
Q. How can researchers validate the structural integrity of this compound using crystallographic data?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine structural models against diffraction data, resolving bond lengths, angles, and torsional conformations. For example, SHELX’s robustness in handling twinned or high-resolution data ensures accurate assignment of substituent positions (e.g., chlorine at C2, phenyl at C3) . Refinement parameters (R-factor, wR₂) should meet IUCr standards (<5% for high-quality data).
Q. What safety protocols are critical during the synthesis of chlorinated quinolines?
- Methodological Answer : Use fume hoods for handling volatile chlorinating agents (e.g., POCl₃). Personal protective equipment (PPE), including nitrile gloves and splash goggles, is mandatory. Waste containing chlorinated byproducts must be neutralized (e.g., with aqueous NaHCO₃) before disposal. Safety data sheets (SDS) for related compounds (e.g., 4-Chloro-3,5-dimethylphenol) emphasize avoiding skin contact and inhalation .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions to functionalize the quinoline core?
- Methodological Answer : Suzuki-Miyaura coupling is effective for introducing aryl/heteroaryl groups. For example, palladium catalysts (e.g., PdCl₂(PPh₃)₂) with ligands like PCy₃ enhance reactivity for coupling boronic acids (e.g., 4-fluorophenylboronic acid) at the C3 position. Reaction optimization includes testing solvent systems (dioxane/water), base (K₂CO₃), and temperature (80–100°C) to maximize yield and minimize side products .
Q. How should contradictions in spectroscopic vs. crystallographic data be resolved?
- Methodological Answer : Iterative validation is key. For instance, if NMR suggests a substituent at C6 but XRD indicates C8, re-examine solvent effects (e.g., dynamic proton exchange in NMR) or twinning in crystals. SHELXL’s TWIN/BASF commands can model twinning, while DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to reconcile discrepancies .
Q. What strategies mitigate challenges in regioselective chlorination of dimethylquinoline derivatives?
- Methodological Answer : Directed ortho-metalation (DoM) using lithium amides (e.g., LDA) can guide chlorination. For example, blocking C4/C5 with methyl groups directs electrophilic chlorination to C2. Alternatively, Lewis acids (e.g., AlCl₃) modulate reactivity in Friedel-Crafts-type reactions. Monitor reaction progress via LC-MS to identify competing pathways .
Q. How can researchers leverage open-data principles to enhance reproducibility in quinoline studies?
- Methodological Answer : Share raw datasets (NMR FID files, CIFs for XRD) via repositories like Zenodo or CCDC. Annotate synthetic procedures with FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, disclose failed attempts (e.g., unsuccessful Buchwald-Hartwig aminations) to prevent redundant efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
